molecular formula C20H14N2O2 B11978125 Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- CAS No. 195248-16-9

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-

Katalognummer: B11978125
CAS-Nummer: 195248-16-9
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: XPDOKUVPSWWTDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-, also known by its chemical formula C20H14N2O2, is a complex organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolo[1,2-c]quinazoline core, followed by the introduction of the benzoyl group at the 3-position. The final step involves the addition of the ethanone group at the 1-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it a valuable compound for various research applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

195248-16-9

Molekularformel

C20H14N2O2

Molekulargewicht

314.3 g/mol

IUPAC-Name

1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)ethanone

InChI

InChI=1S/C20H14N2O2/c1-13(23)16-11-18(20(24)14-7-3-2-4-8-14)22-12-21-17-10-6-5-9-15(17)19(16)22/h2-12H,1H3

InChI-Schlüssel

XPDOKUVPSWWTDN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C2C3=CC=CC=C3N=CN2C(=C1)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.